molecular formula C24H17BrN2O2 B15149635 3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide

3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide

Cat. No.: B15149635
M. Wt: 445.3 g/mol
InChI Key: HCZGTKBWFOTDEV-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide is a complex organic compound that features a bromophenyl group, a naphthyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a carbonyl group. The naphthyl group is then attached through an amide bond formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in the replacement of the bromine atom with the nucleophile used .

Scientific Research Applications

3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-N’-naphthylurea: Similar structure but with a urea linkage instead of an amide.

    4-bromo-N-(naphthalen-1-yl)benzamide: Lacks the carbonyl group in the bromophenyl moiety.

    N-(4-bromophenyl)-N’-naphthylthiourea: Contains a thiourea linkage instead of an amide.

Uniqueness

3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C24H17BrN2O2

Molecular Weight

445.3 g/mol

IUPAC Name

3-[(4-bromobenzoyl)amino]-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C24H17BrN2O2/c25-19-13-11-17(12-14-19)23(28)26-20-8-3-7-18(15-20)24(29)27-22-10-4-6-16-5-1-2-9-21(16)22/h1-15H,(H,26,28)(H,27,29)

InChI Key

HCZGTKBWFOTDEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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